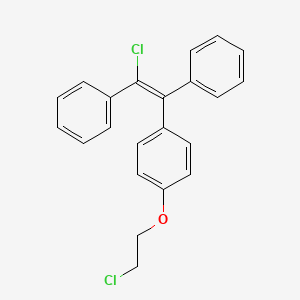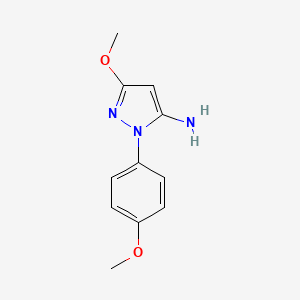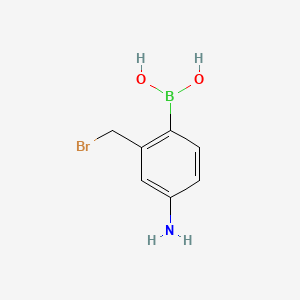
2-Bromomethyl-4-aminophenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-4-aminophenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-aminophenylboronic acid typically involves the bromination of 4-aminophenylboronic acid. This can be achieved through the reaction of 4-aminophenylboronic acid with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-4-aminophenylboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation and Reduction: Formation of nitro or amine derivatives.
Coupling Reactions: Formation of biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-Bromomethyl-4-aminophenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Employed in the design of boron-containing biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its ability to form stable covalent bonds with diols.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-4-aminophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Drug Delivery: The compound can form stable complexes with diol-containing biomolecules, allowing for targeted delivery and controlled release of therapeutic agents.
Sensors: The reversible binding to diols enables the design of sensors for detecting sugars and other diol-containing compounds.
Catalysis: The boronic acid group can participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic Acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-Bromophenylboronic Acid: Lacks the amino group, reducing its versatility in forming derivatives.
4-Bromomethylphenylboronic Acid: Lacks the amino group, limiting its applications in biological systems.
Uniqueness
2-Bromomethyl-4-aminophenylboronic acid is unique due to the presence of both the bromomethyl and amino groups, which enhance its reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for the design of novel compounds and materials with specific properties and functions.
Properties
Molecular Formula |
C7H9BBrNO2 |
|---|---|
Molecular Weight |
229.87 g/mol |
IUPAC Name |
[4-amino-2-(bromomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BBrNO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4,10H2 |
InChI Key |
UUDRIFXQTRMXAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N)CBr)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
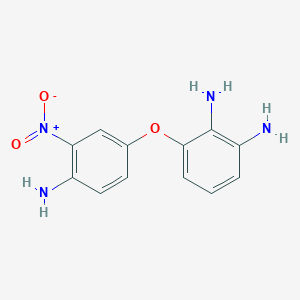
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
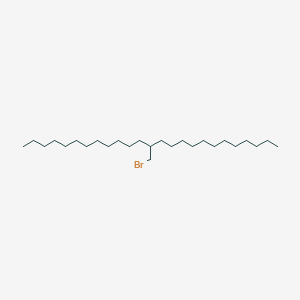


![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
